molecular formula C10H12ClN B3170010 3-chloro-N-(cyclopropylmethyl)aniline CAS No. 939757-86-5

3-chloro-N-(cyclopropylmethyl)aniline

Cat. No. B3170010
Key on ui cas rn: 939757-86-5
M. Wt: 181.66 g/mol
InChI Key: KOLTWNVPHFOHGN-UHFFFAOYSA-N
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Patent
US08586617B2

Procedure details

To a solution of 3-chloroaniline (1.27 g, 10 mmol) in 1,2-dichloroethane (20 ml) were added molecular sieves (4 g, size 0.4 nM) and cyclopropanecarboxyaldehyde (0.7 g, 10 mmol). After stirring the mixture for 5 min at room temperature sodium triacetoxyborohydride (3.18 g, 15 mmol) and acetic acid (0.6 g, 10 mmol) were added. The reaction mixture was stirred at room temperature overnight. For workup dichloromethane (100 ml) and 1 M sodium bicarbonate solution (40 ml) were added and the mixture was shaken. The organic layer was separated, dried over magnesium sulfate and evaporated. The residue was purified using flash chromatography (heptane/ethyl acetate=9:1) to yield a colourless liquid (1.09 g, 60%); MS (EI): 181.1 (M+.).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
ClC1C=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].C(O[BH-](O[C:19](=O)[CH3:20])OC(=O)C)(=O)C.[Na+].[C:23](O)(=O)[CH3:24].C(=O)(O)[O-].[Na+].Cl[CH2:33][CH2:34][Cl:35]>ClCCl>[Cl:35][C:34]1[CH:23]=[C:24]([NH:5][CH2:4][CH:6]2[CH2:7][CH2:8]2)[CH:19]=[CH:20][CH:33]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1
Name
Quantity
20 mL
Type
reactant
Smiles
ClCCCl
Step Two
Name
Quantity
3.18 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
0.6 g
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
the mixture was shaken
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)NCC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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